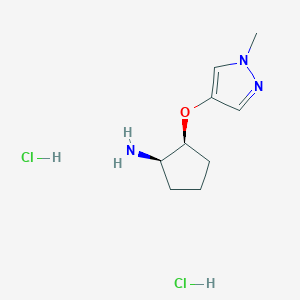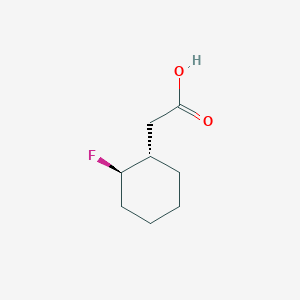
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound with a unique structure. It belongs to the class of tetrahydrothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a hydroxy group, a methylamino group, and a tetrahydrothiophene ring with a 1,1-dioxide substitution.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Amination: The methylamino group can be introduced through nucleophilic substitution reactions, using reagents like methylamine.
Oxidation to 1,1-Dioxide: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxy group or the sulfur atom.
Reduction: The compound can be reduced to remove the 1,1-dioxide group or to convert the hydroxy group to a hydrogen.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or hydroxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like methylamine, ethylamine, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.
科学的研究の応用
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The sulfur atom in the tetrahydrothiophene ring can also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: Lacks the hydroxy and amino groups, making it less reactive.
3-Hydroxy-4-(methylamino)tetrahydrothiophene: Lacks the 1,1-dioxide group, affecting its redox properties.
4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide: Lacks the hydroxy group, affecting its ability to form hydrogen bonds.
Uniqueness
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. The presence of both hydroxy and amino groups, along with the 1,1-dioxide substitution, allows it to participate in diverse chemical reactions and interact with various biological targets.
特性
分子式 |
C8H18N2O3S |
|---|---|
分子量 |
222.31 g/mol |
IUPAC名 |
(3S,4S)-4-[methyl-[2-(methylamino)ethyl]amino]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H18N2O3S/c1-9-3-4-10(2)7-5-14(12,13)6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChIキー |
JXCBTZVNZLIHEF-HTQZYQBOSA-N |
異性体SMILES |
CNCCN(C)[C@@H]1CS(=O)(=O)C[C@H]1O |
正規SMILES |
CNCCN(C)C1CS(=O)(=O)CC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



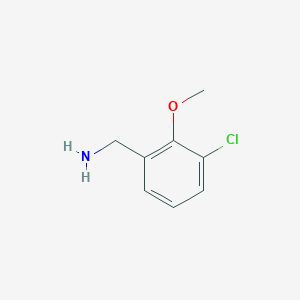
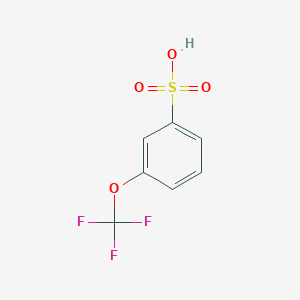
![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)

![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)
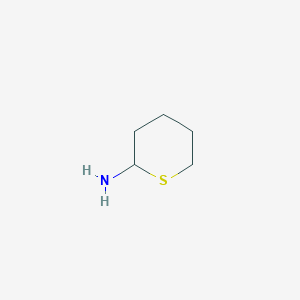
![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)
![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)
